4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 2,7-dibromo-9H-carbazole is reacted with benzo[c][1,2,5]thiadiazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs, improving the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of organic photovoltaic cells, contributing to higher power conversion efficiencies.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Materials Science: The compound is studied for its potential in creating new materials with desirable electronic and optical properties.
Mechanism of Action
The mechanism by which 4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the material, making it an effective component in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,7-Dibromo-9H-carbazol-9-yl)aniline
- 4-(2,7-Dibromo-9H-carbazol-9-yl)benzonitrile
- 4,7-Dibromobenzo[c][1,2,5]thiadiazole
Uniqueness
4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of carbazole and benzothiadiazole moieties. This structure imparts exceptional electronic properties, making it more effective in applications like OLEDs and photovoltaic cells compared to its similar counterparts .
Properties
Molecular Formula |
C18H9Br2N3S |
---|---|
Molecular Weight |
459.2 g/mol |
IUPAC Name |
4-(2,7-dibromocarbazol-9-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H9Br2N3S/c19-10-4-6-12-13-7-5-11(20)9-17(13)23(16(12)8-10)15-3-1-2-14-18(15)22-24-21-14/h1-9H |
InChI Key |
DFDIMAFADKKUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.